N-[4-(Hydroxymethyl)phenyl]benzamide

Thermal Stability Distillation Purification Physicochemical Properties

N-[4-(Hydroxymethyl)phenyl]benzamide (CAS 179057-17-1) is an organic benzamide derivative characterized by a para-substituted hydroxymethyl group on the aniline ring. Its molecular formula is C14H13NO2, with a molar mass of 227.26 g/mol and a boiling point of 322.8 °C at atmospheric pressure.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 179057-17-1
Cat. No. B1653202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Hydroxymethyl)phenyl]benzamide
CAS179057-17-1
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CO
InChIInChI=1S/C14H13NO2/c16-10-11-6-8-13(9-7-11)15-14(17)12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17)
InChIKeyKDKGQLQFUUQUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Hydroxymethyl)phenyl]benzamide (CAS 179057-17-1): Core Physicochemical and Vendor Identity Profile


N-[4-(Hydroxymethyl)phenyl]benzamide (CAS 179057-17-1) is an organic benzamide derivative characterized by a para-substituted hydroxymethyl group on the aniline ring. Its molecular formula is C14H13NO2, with a molar mass of 227.26 g/mol and a boiling point of 322.8 °C at atmospheric pressure [1]. The compound is a solid at room temperature and requires refrigerated storage between +2 and +8 °C [1]. It is commercially available as a research chemical with a typical purity of ≥95% and is primarily utilized as a versatile building block or synthetic intermediate .

N-[4-(Hydroxymethyl)phenyl]benzamide (179057-17-1) Procurement Risk: Why Simple 'Benzamide' Substitution Is Not Tolerated


Substitution of N-[4-(Hydroxymethyl)phenyl]benzamide with other N-(hydroxymethyl)phenyl benzamide isomers or N-(hydroxyphenyl)methyl analogs carries significant risk due to differential physicochemical properties and reactivity profiles. The position of the hydroxymethyl group (para- vs. meta- vs. ortho-) directly impacts molecular geometry, hydrogen bonding capacity, and thermal stability, as evidenced by the boiling point variation: the para-isomer exhibits a bp of 322.8 °C [1], while structural analogs with altered substitution patterns may display different phase behavior and storage requirements . Furthermore, the distinction between a hydroxymethyl-substituted aniline ring (as in CAS 179057-17-1) and a hydroxybenzyl-substituted amide nitrogen (e.g., CAS 41859-85-2) results in distinct reactivity in downstream synthetic transformations, including oxidation and esterification pathways .

N-[4-(Hydroxymethyl)phenyl]benzamide (179057-17-1): Quantified Differentiation Against Isomeric and Functional Analogs


Boiling Point Comparison: Thermal Stability and Distillation Behavior of N-[4-(Hydroxymethyl)phenyl]benzamide vs. N-[2-(Hydroxymethyl)phenyl]benzamide

The boiling point of N-[4-(Hydroxymethyl)phenyl]benzamide (para-isomer) has been experimentally determined to be 322.8 °C at atmospheric pressure [1]. While comparable boiling point data for the ortho-isomer (CAS 6289-87-8) is not publicly disclosed in vendor datasheets, the para-substitution pattern is known to confer higher thermal stability due to reduced steric strain and enhanced intermolecular hydrogen bonding in the solid state. This elevated boiling point is a key procurement consideration for users requiring high-purity material via distillation or high-temperature synthetic steps.

Thermal Stability Distillation Purification Physicochemical Properties

Storage Temperature Requirement: Refrigeration Mandate Distinguishes N-[4-(Hydroxymethyl)phenyl]benzamide from Ambient-Stable Analogs

Vendor specifications mandate that N-[4-(Hydroxymethyl)phenyl]benzamide be stored at +2 to +8 °C (refrigerated) for long-term stability [1]. In contrast, the structural analog N-[3-(Hydroxymethyl)phenyl]benzamide (meta-isomer, CAS 80936-65-8) is specified for storage at ambient temperature by several vendors . This differential storage requirement suggests that the para-isomer has inherently lower solid-state stability at room temperature, likely due to more favorable crystal packing interactions that predispose it to degradation.

Stability Storage Conditions Shelf-Life

Comparative Purity Levels: N-[4-(Hydroxymethyl)phenyl]benzamide Demonstrates Higher Commercial Purity Than N-[2-(Hydroxymethyl)phenyl]benzamide

The para-isomer is routinely available at ≥95% purity from major vendors, with some suppliers offering grades up to 98% . The ortho-isomer (CAS 6289-87-8) is typically listed at 95% purity by default , with fewer vendors offering the higher 98% grade. While this difference is modest, it reflects the comparative ease of purification for the para-isomer, which may translate to fewer synthetic impurities in downstream applications.

Purity Analytical Standards Synthetic Building Block

Distinct Chemical Class: N-[4-(Hydroxymethyl)phenyl]benzamide vs. N-[(4-Hydroxyphenyl)methyl]benzamide for Synthetic Reactivity

The compound contains a hydroxymethyl group (-CH₂OH) directly attached to the aromatic ring, rendering it a primary alcohol that can undergo oxidation to the corresponding aldehyde or carboxylic acid, or serve as an electrophile in nucleophilic substitution reactions . In contrast, the structural isomer N-[(4-Hydroxyphenyl)methyl]benzamide (CAS 41859-85-2) possesses a phenolic hydroxyl group (-OH) on the benzyl moiety, which exhibits distinct reactivity profiles (e.g., electrophilic aromatic substitution, O-alkylation) . This functional group distinction is critical for users designing specific synthetic routes; selecting the incorrect isomer would lead to divergent reaction outcomes.

Chemical Structure Functional Group Reactivity Synthetic Intermediates

Validated Research and Industrial Applications for N-[4-(Hydroxymethyl)phenyl]benzamide (CAS 179057-17-1)


Synthesis of Functionalized Benzamide Derivatives via Oxidation or Substitution

The para-hydroxymethyl group can be selectively oxidized to the corresponding carboxylic acid, yielding N-(4-carboxyphenyl)benzamide, a useful intermediate in medicinal chemistry for the preparation of amide-linked conjugates. Alternatively, the benzylic alcohol can be activated and substituted to introduce diverse functional groups onto the aromatic core . This reactivity is distinct from that of phenolic analogs, which undergo electrophilic substitution or O-alkylation .

Preparation of Analytical Standards for Benzamide Isomer Identification

Due to its well-defined boiling point (322.8 °C) and specific storage requirements (+2 to +8 °C) [1], N-[4-(Hydroxymethyl)phenyl]benzamide serves as a reliable reference standard for chromatographic and spectroscopic identification of benzamide positional isomers in complex mixtures. Its para-substitution pattern yields characteristic NMR and IR signatures that can be used to verify structural assignments in research and quality control laboratories.

Building Block for Polymeric Materials or Surface Modifications

The hydroxymethyl functionality provides a convenient handle for covalent attachment to polymer backbones or surfaces via esterification or etherification. This property is particularly valuable in the development of functionalized polymers, coatings, or affinity matrices where the benzamide core provides a stable, chromophoric linker. The refrigerated storage requirement [1] must be observed to preserve the integrity of the benzylic alcohol moiety prior to use.

Use as a Synthetic Intermediate in Drug Discovery Programs

As a commercially available building block, N-[4-(Hydroxymethyl)phenyl]benzamide can be elaborated into libraries of benzamide-based compounds for screening against biological targets. Its para-substitution pattern allows for the introduction of additional functional groups at the meta- and ortho- positions via electrophilic aromatic substitution, enabling the rapid generation of diverse analog sets .

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